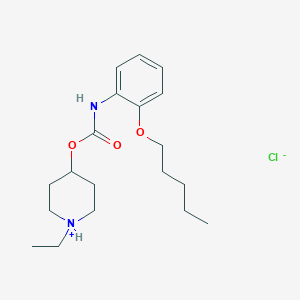
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound widely used in scientific research. It is also known as A-412997 or JNJ-7777120. This compound is a selective antagonist of the histamine H4 receptor, which is involved in inflammation and immune response.
作用機序
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride acts as a selective antagonist of the histamine H4 receptor, which is expressed on various immune cells, such as mast cells, eosinophils, and T cells. By blocking the activation of this receptor, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride can inhibit the release of pro-inflammatory cytokines and chemokines, as well as the recruitment and activation of immune cells, leading to a reduction in inflammation and allergic reactions.
Biochemical and Physiological Effects:
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human immune cells. It can also reduce the recruitment and activation of eosinophils and T cells in animal models of asthma and allergic rhinitis. Moreover, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has been found to have a good safety profile, with no significant adverse effects observed in preclinical studies.
実験室実験の利点と制限
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has several advantages for lab experiments. It is a selective antagonist of the histamine H4 receptor, which allows for the specific targeting of this receptor and the study of its role in various diseases. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for in vivo studies. However, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile and potential side effects are not yet fully understood. Moreover, it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
将来の方向性
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has several potential future directions for research. It could be further studied as a potential therapeutic target for various diseases, such as asthma, allergic rhinitis, and inflammatory bowel disease. It could also be used to study the role of the histamine H4 receptor in other physiological processes, such as neuroinflammation and cancer. Moreover, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride could be modified to improve its pharmacological properties, such as its selectivity, potency, and safety, for better therapeutic efficacy.
合成法
The synthesis of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride involves the reaction of 1-ethylpiperidine-4-carboxylic acid with 2-(pentyloxy)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydrochloric acid to obtain the final product in the form of a white crystalline solid.
科学的研究の応用
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is mainly used in scientific research to study the histamine H4 receptor and its role in inflammation and immune response. It has been shown to have anti-inflammatory and anti-allergic effects in preclinical studies, making it a potential therapeutic target for various diseases, such as asthma, allergic rhinitis, and inflammatory bowel disease.
特性
CAS番号 |
105383-97-9 |
|---|---|
製品名 |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride |
分子式 |
C19H31ClN2O3 |
分子量 |
370.9 g/mol |
IUPAC名 |
(1-ethylpiperidin-1-ium-4-yl) N-(2-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-3-5-8-15-23-18-10-7-6-9-17(18)20-19(22)24-16-11-13-21(4-2)14-12-16;/h6-7,9-10,16H,3-5,8,11-15H2,1-2H3,(H,20,22);1H |
InChIキー |
CPXMUJCINGRWRH-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
正規SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
同義語 |
(1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-pentoxyphenyl)carbam ate chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



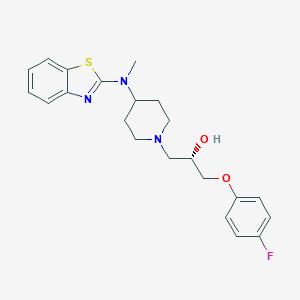
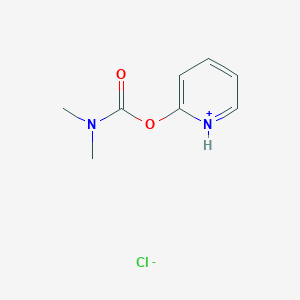
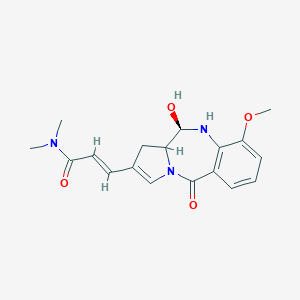
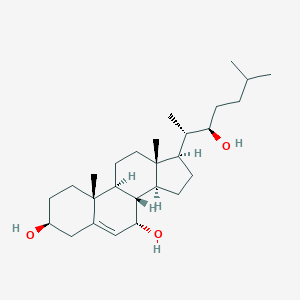
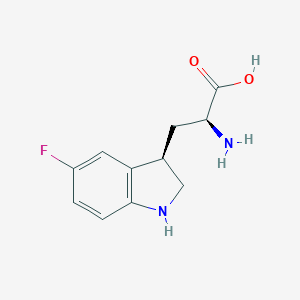

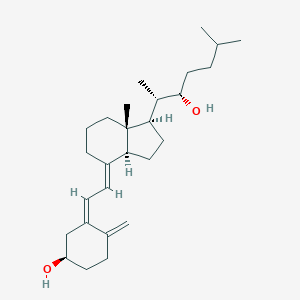
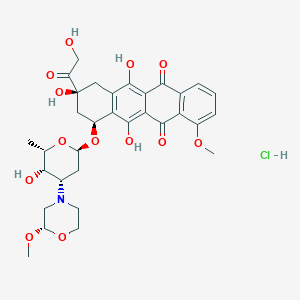
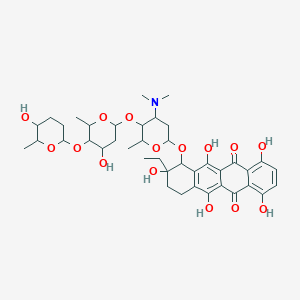
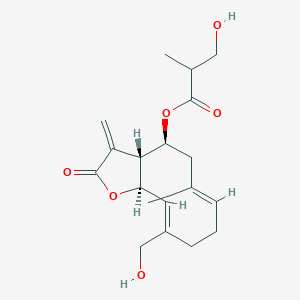
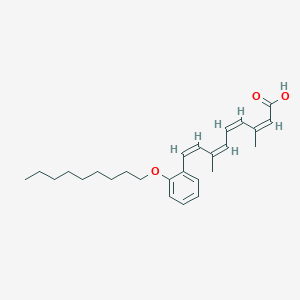

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
